benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Description
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 85705-26-6), also referred to as (3-hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester, is a cyclobutane-derived carbamate with a hydroxymethyl substituent on the cyclobutyl ring. This compound is structurally characterized by a strained four-membered cyclobutyl ring, a carbamate group (-OCONH-), and a benzyl ester moiety. The hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler carbamate derivatives.
Properties
IUPAC Name |
benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMUCLCAHZZORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)cyclobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(carboxymethyl)cyclobutylcarbamate.
Reduction: 3-(hydroxymethyl)cyclobutylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:
- Oxidation: Converts the hydroxymethyl group to a carboxylic acid.
- Reduction: Reduces the carbamate group to an amine.
- Substitution Reactions: Facilitates nucleophilic substitutions leading to various derivatives.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions. The carbamate group can form covalent bonds with nucleophilic residues in proteins, which may inhibit enzyme activity. This property makes it a candidate for studying mechanisms of action in enzymatic processes .
Medicine
This compound has been explored for its therapeutic properties:
- Anti-inflammatory Activities: Preliminary studies suggest it may exhibit anti-inflammatory effects.
- Anticancer Potential: Investigations into its ability to inhibit cancer cell proliferation are ongoing. Its mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Study on Enzyme Inhibition: A research article demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential in drug design .
- Antimalarial Activity Exploration: Although primarily focused on related compounds, insights from studies on cyclopropyl carboxamides indicate that structural modifications similar to those found in this compound can lead to significant biological activity against malaria parasites .
Mechanism of Action
The mechanism of action of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Table 1: Cyclobutyl Carbamates with Oxygen-Based Functional Groups
Key Differences :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to the keto group in 3a/3b, which may improve aqueous solubility.
- The keto group in 3a/3b confers electrophilicity to the cyclobutane ring, enabling nucleophilic additions, whereas the hydroxymethyl group may participate in hydrogen bonding or esterification reactions .
Cyclobutyl Carbamates with Nitrogen-Containing Substituents
Table 2: Cyclobutyl Carbamates with Amino and Methylamino Groups
Key Differences :
- Nitrogen-containing substituents (e.g., -NH₂, -NHCH₃) introduce basicity, enabling salt formation (e.g., hydrochlorides in ). This contrasts with the hydroxymethyl group, which lacks protonatable sites but offers hydrogen-bonding capability.
- Amino derivatives are likely more reactive in alkylation or acylation reactions compared to the hydroxymethyl analog .
Non-Cyclobutane Carbamates with Hydroxyl Groups
Table 3: Linear and Aromatic Hydroxycarbamates
Key Differences :
- The phenolic group in benzyl 3-hydroxybenzylcarbamate introduces acidity, enabling pH-dependent solubility, unlike the neutral hydroxymethyl group in the target compound .
Biological Activity
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known for its ability to interact with biological macromolecules. The structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 235.28 g/mol
The biological activity of this compound primarily involves its interaction with nucleophilic sites on proteins and enzymes. The carbamate group can form covalent bonds with these sites, potentially inhibiting their activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to its targets.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. Studies have demonstrated that modifications in the benzyl group can influence the anticancer activity of related compounds, suggesting a potential pathway for therapeutic development .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This property positions this compound as a candidate for further exploration in treating inflammatory diseases.
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity against cancer cell lines such as HeLa and A549. The compound's effectiveness appears to correlate with its concentration and structural modifications .
- Enzyme Inhibition Studies : The interaction of this compound with specific enzymes has been documented, revealing its potential as an enzyme inhibitor. For example, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzyl N-(3-hydroxypropyl)carbamate | Propyl instead of cyclobutyl | Moderate anticancer activity |
| Benzyl N-(2-hydroxyethyl)carbamate | Ethyl group | Lower anti-inflammatory effects compared to cyclobutyl |
| This compound | Unique cyclobutyl ring | Notable anticancer and anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
